N3-(2,4-dichlorophenyl)-4-chloronicotinamide
Description
N3-(2,4-Dichlorophenyl)-4-chloronicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with a chlorine atom at the 4-position and a 2,4-dichlorophenyl group attached to the N3 nitrogen. Nicotinamide derivatives are critical in medicinal and agrochemical research due to their bioisosteric properties and ability to modulate biological targets. Such compounds often exhibit enhanced stability and bioavailability due to halogenation, which also influences their binding affinity to enzymes or receptors .
Properties
IUPAC Name |
4-chloro-N-(2,4-dichlorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O/c13-7-1-2-11(10(15)5-7)17-12(18)8-6-16-4-3-9(8)14/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNJMJNZTNXERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(C=CN=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2,4-dichlorophenyl)-4-chloronicotinamide typically involves the reaction of 2,4-dichloroaniline with 4-chloronicotinic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N3-(2,4-dichlorophenyl)-4-chloronicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N3-(2,4-dichlorophenyl)-4-chloronicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N3-(2,4-dichlorophenyl)-4-chloronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N3-(2,4-dichlorophenyl)-4-chloronicotinamide with key analogs from the evidence, focusing on molecular structure, substituents, and applications:
Key Structural and Functional Differences:
Backbone Diversity :
- The target compound’s nicotinamide core (pyridine with an amide group) differs from triazoles (PI-21072), pyrazoles (PI-21080), and acetamides (). Nicotinamide derivatives often exhibit distinct electronic properties due to the pyridine ring’s electron-withdrawing nature, which may enhance metabolic stability compared to benzene-based analogs .
Substituent Positioning :
- The 2,4-dichlorophenyl group is a common motif in agrochemicals (e.g., diuron in ) and pharmaceuticals. However, its placement on the N3 position of nicotinamide vs. the aryl ring in acetamides () or triazoles () alters steric and electronic interactions. For example, the 2,6-dichloro substitution in ’s acetamide is associated with anti-inflammatory activity, whereas 2,4-dichloro analogs may target different pathways .
Molecular Weight and Bioavailability :
- Lower molecular weight analogs like 3-(2,4-dichlorophenyl)pyrazole (213.06 g/mol) may exhibit better membrane permeability than the target compound (315.56 g/mol), which could limit its absorption in biological systems .
Synthetic Accessibility :
- Compounds like N-(3-chlorophenethyl)-4-nitrobenzamide () are synthesized via straightforward amide couplings, whereas nicotinamide derivatives often require regioselective halogenation, increasing synthetic complexity .
Biological Activity
N3-(2,4-dichlorophenyl)-4-chloronicotinamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological effects, structure-activity relationships, and relevant case studies, supported by research findings and data tables.
Antimicrobial Activity
Research indicates that this compound exhibits potent antibacterial properties against various strains of bacteria, including Gram-positive bacteria and mycobacteria.
-
Antibacterial Efficacy :
- In a study evaluating the activity of several related compounds, this compound demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
- The compound was also effective against Enterococcus faecalis, including vancomycin-resistant strains .
- Comparative Efficacy :
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies.
- Cytotoxicity Studies :
- The compound exhibited significant cytotoxic effects on several cancer cell lines while showing minimal toxicity to primary mammalian cells. This selectivity is crucial for therapeutic applications .
- In particular, it has been noted for its ability to induce apoptosis in cancer cells via mechanisms that may involve cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural components. Key observations include:
- The introduction of halogen substituents (such as chlorine) enhances both antimicrobial and anticancer activities.
- Variations in the phenyl ring structure significantly affect the lipophilicity and biological efficacy of the compound .
Case Studies
Several case studies have been conducted to assess the biological effects of this compound:
- Study on Antibacterial Activity :
- Cytotoxicity Analysis :
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
